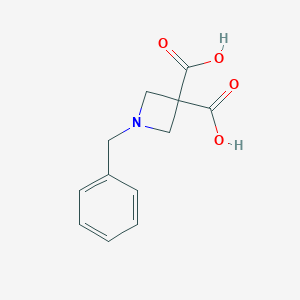

1-benzylazetidine-3,3-dicarboxylic Acid

Vue d'ensemble

Description

1-benzylazetidine-3,3-dicarboxylic Acid is a compound belonging to the azetidine family, which is characterized by a four-membered nitrogen-containing ring Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzylazetidine-3,3-dicarboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of epichlorohydrin with benzhydrylamine to form 1-benzhydrylazetidine-3-ol, which can then be further functionalized to yield this compound . The reaction conditions often require the use of bases such as triethylamine and solvents like methanol or ethanol.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, with considerations for reaction optimization, yield improvement, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

1-benzylazetidine-3,3-dicarboxylic Acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing substituents on the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

1-Benzylazetidine-3,3-dicarboxylic acid has been explored for its potential anticancer properties. A study reported the synthesis of novel oxaliplatin derivatives featuring this compound as a leaving group. These derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast carcinoma) and A549 (non-small-cell lung carcinoma) cells. Notably, some complexes demonstrated superior activity compared to carboplatin, indicating the potential of this compound in developing more effective anticancer agents .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects includes interaction with DNA. For instance, agarose gel electrophoresis indicated that certain derivatives could induce DNA cleavage, suggesting a unique mode of action distinct from traditional platinum-based drugs .

Agricultural Applications

Plant Growth Regulants

The azetidine derivatives, including this compound, have been identified as potential plant growth regulators. Specifically, they are noted for their ability to induce male sterility in plants, which can be particularly useful in hybrid seed production . This property is attributed to their action on the reproductive systems of plants, making them valuable in agricultural biotechnology.

Synthesis and Intermediates

Synthetic Pathways

The synthesis of this compound involves several steps that utilize various reaction conditions and reagents. For example, it can be derived from 1-benzylazetidin-3-ol through established chemical transformations . The ability to produce this compound efficiently is crucial for its application in both medicinal and agricultural contexts.

Structural Characterization

Characterization Techniques

The characterization of this compound and its derivatives typically involves techniques such as NMR spectroscopy and mass spectrometry. These methods provide insights into the molecular structure and confirm the successful synthesis of the targeted compounds .

Data Summary Table

Mécanisme D'action

The mechanism of action of 1-benzylazetidine-3,3-dicarboxylic Acid involves its interaction with molecular targets through its functional groups. The ring strain in the azetidine ring makes it reactive, allowing it to participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

Azetidine-2-carboxylic Acid: Another azetidine derivative with different functional groups.

1-benzylazetidine-3-ol: A closely related compound with a hydroxyl group instead of carboxylic acids.

Aziridine: A three-membered nitrogen-containing ring with similar reactivity but different ring strain.

Uniqueness

1-benzylazetidine-3,3-dicarboxylic Acid is unique due to its specific substitution pattern and the presence of two carboxylic acid groups, which impart distinct chemical properties and reactivity compared to other azetidine derivatives.

Activité Biologique

1-Benzylazetidine-3,3-dicarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound, focusing on its pharmacological properties and applications.

This compound is characterized by its azetidine ring structure, which contributes to its biological activity. The presence of two carboxylic acid groups enhances its solubility and reactivity, making it a suitable candidate for various biological assays.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of azetidine compounds can possess antimicrobial properties. The structural features of this compound may play a role in inhibiting bacterial growth.

- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves interference with cellular processes such as apoptosis and cell cycle regulation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It may act on receptors that are pivotal in signaling pathways related to cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Study: Anticancer Activity

In a study assessing the anticancer properties of this compound, researchers evaluated its effects on several human cancer cell lines. The results indicated that the compound induced apoptosis in A549 lung cancer cells with an IC50 value ranging from 10 to 20 µM. The study highlighted the role of the compound in disrupting mitochondrial function and activating caspase pathways, leading to programmed cell death .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of various azetidine derivatives, including this compound. The compound demonstrated significant inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential applications in treating bacterial infections .

Propriétés

IUPAC Name |

1-benzylazetidine-3,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-10(15)12(11(16)17)7-13(8-12)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDWGQLVRSTJCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.